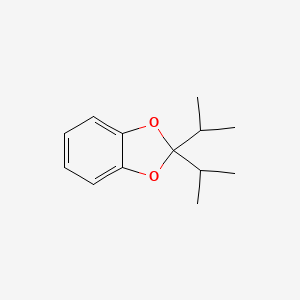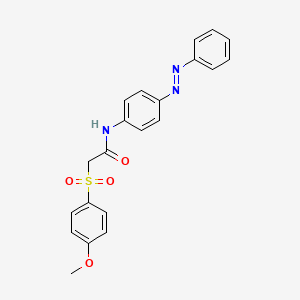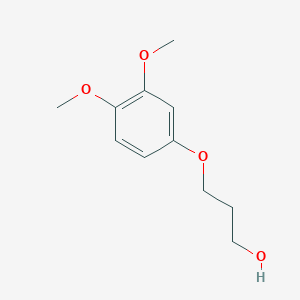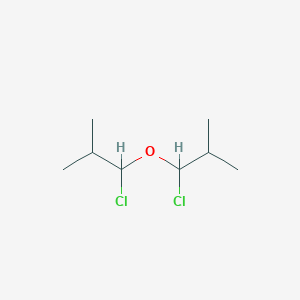
1-Chloro-1-(1-chloro-2-methylpropoxy)-2-methylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(1-chloro-2-methylpropoxy)-2-methylpropane is an organic compound with the molecular formula C7H14Cl2O. It is a chlorinated ether, which means it contains both chlorine and ether functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(1-chloro-2-methylpropoxy)-2-methylpropane typically involves the reaction of 1-chloro-2-methylpropane with an appropriate chlorinating agent under controlled conditions. One common method involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) produced during the reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1-(1-chloro-2-methylpropoxy)-2-methylpropane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The ether group can be oxidized to form aldehydes or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of alcohols or ethers.
Elimination: Formation of alkenes.
Oxidation: Formation of aldehydes or ketones.
Applications De Recherche Scientifique
1-Chloro-1-(1-chloro-2-methylpropoxy)-2-methylpropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorinated ether groups into molecules.
Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(1-chloro-2-methylpropoxy)-2-methylpropane involves its interaction with nucleophiles and electrophiles. The chlorine atoms act as leaving groups, making the compound susceptible to nucleophilic substitution reactions. The ether group can also participate in various chemical reactions, such as oxidation and cleavage.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-methylpropane: A simpler chlorinated alkane with similar reactivity but lacking the ether group.
1-Chloro-2-methyl-1-propene: An alkene with a similar carbon skeleton but different functional groups.
2-Chloro-2-methylpropane: Another chlorinated alkane with a different substitution pattern.
Uniqueness
1-Chloro-1-(1-chloro-2-methylpropoxy)-2-methylpropane is unique due to the presence of both chlorine and ether functional groups, which confer distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and industrial applications.
Propriétés
Numéro CAS |
760-92-9 |
|---|---|
Formule moléculaire |
C8H16Cl2O |
Poids moléculaire |
199.11 g/mol |
Nom IUPAC |
1-chloro-1-(1-chloro-2-methylpropoxy)-2-methylpropane |
InChI |
InChI=1S/C8H16Cl2O/c1-5(2)7(9)11-8(10)6(3)4/h5-8H,1-4H3 |
Clé InChI |
FWMVOIHRYTZASN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(OC(C(C)C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



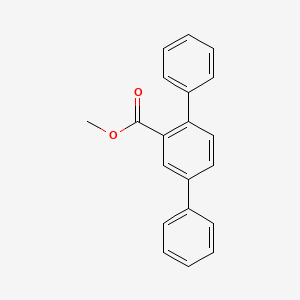
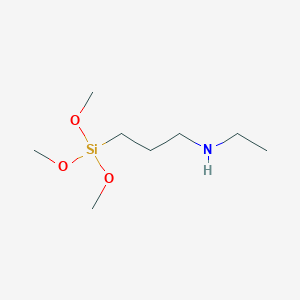
![(E)-(3-chloro-4-ethoxyphenyl){2-(4-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B14138832.png)
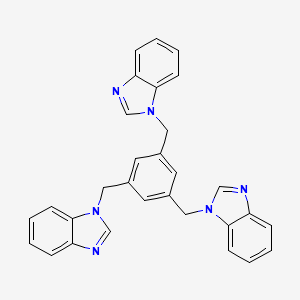
![2'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine](/img/structure/B14138841.png)

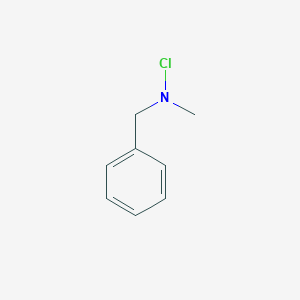
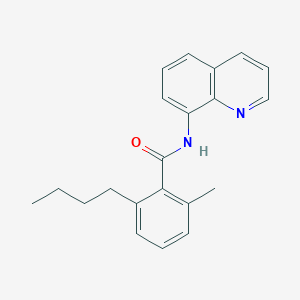
![2-hydroxy-N'-[(E)-quinolin-8-ylmethylidene]benzohydrazide](/img/structure/B14138858.png)
